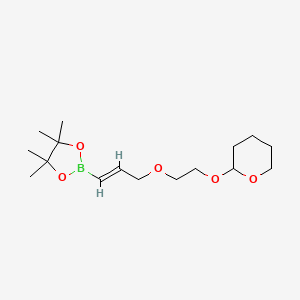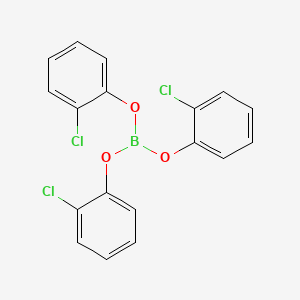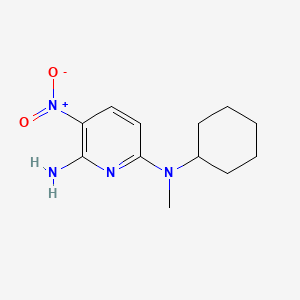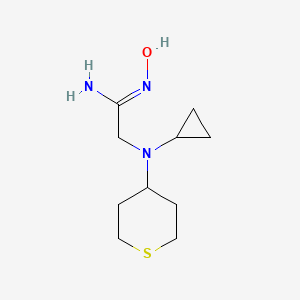![molecular formula C16H14ClNO2 B13355073 3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13355073.png)
3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide is an organic compound with the molecular formula C16H14ClNO2 It is characterized by the presence of a chlorobenzyl group attached to an oxyphenyl acrylamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxyphenylacrylamide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{3-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
Uniqueness
3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C16H14ClNO2 |
|---|---|
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
(E)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H14ClNO2/c17-14-8-5-12(6-9-14)11-20-15-4-2-1-3-13(15)7-10-16(18)19/h1-10H,11H2,(H2,18,19)/b10-7+ |
Clé InChI |
TYVGSWWYJUQFHM-JXMROGBWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)N)OCC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)N)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13355004.png)
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355009.png)

![4'-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13355021.png)
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B13355027.png)



![3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355049.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13355057.png)
![1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)
